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Compound of Interest

Compound Name: H-His-NH2.2HCI

Cat. No.: B613043

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the current publicly available scientific literature on the
potential therapeutic applications of L-Histidinamide. The information is intended for research
and development purposes only.

Executive Summary

L-Histidinamide, the amide derivative of the essential amino acid L-histidine, is a molecule of
growing interest in the field of advanced drug delivery. While direct therapeutic applications of
L-Histidinamide as a standalone active pharmaceutical ingredient are not extensively
documented in current literature, its role as a critical component in sophisticated drug delivery
systems is emerging. This technical guide provides a comprehensive overview of the primary
application of L-Histidinamide in enhancing the intracellular delivery of mRNA therapeutics
through its incorporation into lipid nanoparticles. The document details the underlying
mechanism of action, presents key quantitative data, outlines relevant experimental protocols,
and provides visualizations of the critical pathways and workflows.

Core Application: Enhancing mRNA Delivery via
Lipid Nanoparticles

The most significant potential therapeutic application of L-Histidinamide identified to date is its
use as a functional component of helper lipids in lipid nanoparticle (LNP) formulations for
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MRNA delivery. Specifically, L-Histidinamide has been conjugated with cholesterol to create the
ionizable helper lipid 3p3-[L-histidinamide-carbamoyl] cholesterol (Hchol).[1][2] This modification
has been shown to significantly improve the delivery efficiency of mMRNA into the cytoplasm of
target cells.[1][2]

Mechanism of Action: Facilitating Endosomal Escape

The therapeutic efficacy of mMRNA-based drugs relies on their successful delivery into the
cytoplasm, where they can be translated into proteins. A major barrier to this is the entrapment
of the delivery vehicle, such as an LNP, within endosomes after cellular uptake. The L-
histidinamide moiety in Hchol plays a crucial role in overcoming this barrier.[1][2]

The imidazole side chain of histidine has a pKa of approximately 6.0. When incorporated into
the LNP, the L-histidinamide residue becomes protonated in the acidic environment of the late
endosome (pH 5.0-6.0). This protonation is believed to induce a structural change in the LNP,
promoting the destabilization of the endosomal membrane and facilitating the release of the
encapsulated mRNA into the cytoplasm. This "proton sponge" effect is a key mechanism for
enhanced endosomal escape.[2]

Diagram: Proposed Mechanism of Endosomal Escape Facilitated by L-Histidinamide
Conjugated LNPs

Caption: Mechanism of L-Histidinamide in LNP-mediated mRNA delivery.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of L-Histidinamide-containing
lipid nanoparticles from preclinical studies.
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SM102-
MC3-based MC3-based SM102-
. . based LNP
Parameter LNP with LNP with ith based LNP Reference
wi
Cholesterol Hchol with Hchol
Cholesterol
pKa Not Reported  ~6.03 Not Reported  ~6.61 [2]
In vitro
Luciferase
_ >2.5 1 >2.0 [1]
Expression

(Normalized)

Red Blood
Cell

Hemolysis at

pH 5.5 (%)

~5%

~20%

~10%

~35%

[2]

Experimental Protocols
Synthesis of 3B3-[L-Histidinamide-Carbamoyl]
Cholesterol (Hchol)

Materials:

Procedure:

Cholesteryl chloroformate

Triethylamine (TEA)

Dichloromethane (DCM)

Dimethylformamide (DMF)

L-Histidinamide dihydrochloride

Silica gel for column chromatography
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» Dissolve L-Histidinamide dihydrochloride and an excess of triethylamine in a mixture of DMF
and DCM.

 In a separate flask, dissolve cholesteryl chloroformate in DCM.

« Slowly add the cholesteryl chloroformate solution to the L-Histidinamide solution at 0°C with
constant stirring.

o Allow the reaction mixture to warm to room temperature and stir for 24 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, quench the reaction with water and extract the product with DCM.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by silica gel column chromatography using a gradient of methanol in
DCM to yield the final product, Hchol.

o Confirm the structure and purity of the synthesized Hchol using *H NMR, 3C NMR, and mass
spectrometry.

Diagram: Experimental Workflow for Hchol Synthesis and LNP Formulation

Caption: Workflow for Hchol synthesis and subsequent LNP formulation.

Formulation of Hchol-containing Lipid Nanoparticles

Materials:

lonizable lipid (e.g., MC3 or SM102)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

3B-[L-histidinamide-carbamoyl] cholesterol (Hchol)

Polyethylene glycol (PEG)-lipid conjugate
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MRNA

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device

Procedure:

Prepare a lipid mixture by dissolving the ionizable lipid, DSPC, Hchol, and PEG-lipid in
ethanol at a specific molar ratio.

Prepare an aqueous phase by dissolving the mRNA in a citrate buffer (pH 4.0).

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the mRNA-
agueous phase at a defined flow rate ratio.

The rapid mixing leads to the self-assembly of the lipids and mMRNA into LNPs.

Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-
encapsulated mRNA.

Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and
MRNA encapsulation efficiency.

Other Potential, Less-Explored Applications

While the role of L-Histidinamide in drug delivery is the most prominent, its structural similarity

to L-histidine suggests that it could be investigated for other biological activities. L-histidine

itself has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties.

However, there is currently a lack of dedicated research on whether L-Histidinamide shares

these therapeutic potentials.

Future Directions and Conclusion
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The current body of scientific literature strongly indicates that the primary therapeutic potential
of L-Histidinamide lies in its application as a functional excipient in advanced drug delivery
systems, particularly for nucleic acid-based therapeutics. Its ability to enhance endosomal
escape through a pH-dependent mechanism makes it a valuable tool for improving the efficacy
of MRNA vaccines and therapies.

Future research should focus on:

o Further elucidating the precise molecular interactions between Hchol-containing LNPs and
the endosomal membrane.

o Exploring the use of L-Histidinamide in combination with other classes of therapeutic
molecules that require intracellular delivery.

« Investigating any potential intrinsic biological or pharmacological activities of L-Histidinamide
to determine if it possesses direct therapeutic effects.

In conclusion, while L-Histidinamide may not currently be considered a standalone therapeutic
agent, its contribution to the field of drug delivery is significant and warrants further exploration
and development by researchers and pharmaceutical scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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